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Clinical Efficacy and Safety Profile

This table details the efficacy outcomes and safety data from clinical trials of Pevonedistat combinations.

Trial Patient Primary Efficacy Common Grade =23 Adverse
Description Population Results Events (AEs)

| Pevonedistat + Docetaxel [1] | Previously treated advanced Non-Small-Cell Lung Cancer (NSCLC) (n=31)
| - ORR: 22% (1 Complete Response, 5 Partial Responses)

¢ Median PFS: 4.1 months

¢ Median OS: 13.2 months [1] | - Neutropenia

e ASTI/ALT elevation (One Grade 4 case) [1] | | Pevonedistat + Irinotecan + Temozolomide [2] |
Pediatric patients with recurrent/refractory solid or CNS tumors (n=30) | - 2 patients had a partial
response

¢ 6 patients had prolonged stable disease (=6 cycles) [2] | - The Maximum Tolerated Dose (MTD)
was not reached.

e The Recommended Phase 2 Dose (RP2D) was established as 35 mg/im?2. [2] |

Preclinical Drug Sensitivity Data
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This table summarizes findings from a preclinical study using Patient-Derived Xenograft (PDX) models of

Triple-Negative Breast Cancer (TNBC), which informed subsequent clinical research.

Study Focus Model & Design Key Finding Implication for Clinical Development

| Identifying vulnerabilities in chemoresistant TNBC [3] | - Models: Longitudinal TNBC PDX models

from tumors before and after Neoadjuvant Chemotherapy (NACT).

e Method: High-throughput drug screening. [3] | Post-NACT tumors showed heightened sensitivity to
drugs targeting protein homeostasis pathways, including the NEDD8-activating enzyme (NAE)
inhibitor Pevonedistat. [3] | Provided a strong rationale for evaluating Pevonedistat in clinical
settings for chemoresistant cancers, demonstrating its potential as a targeted therapy for resistant
disease. [3] |

Experimental Protocol and Workflow

The clinical potential of Pevonedistat was built upon a rigorous preclinical discovery pipeline. The diagram

below illustrates the key steps from model generation to clinical trial prioritization.
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Preclinical Workflow for Pevonedistat Identification [3]

¢ Model Generation: Researchers obtained fine-needle aspirates or core biopsies from Triple-Negative
Breast Cancer (TNBC) patients at different time points: before chemotherapy (pre), after four cycles
of Adriamycin and cyclophosphamide (mid), and from residual tumors after paclitaxel-based therapy
(post). These samples were used to generate longitudinal Patient-Derived Xenograft (PDX) models,
which better recapitulate patient tumor heterogeneity compared to traditional cell lines [3].
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e High-Throughput Screening (HTS): Cells isolated from these PDX models were subjected to
unbiased high-throughput drug viability screens. A library of 618 mechanistically annotated drugs was
used, and cell viability was assessed after 72 hours of drug exposure. The Area Under the Curve
(AUC) for concentration response was calculated to determine drug sensitivity [3].

o Data Analysis & Candidate Identification: Analysis of the drug screening data revealed that tumors
obtained after chemotherapy (mid and post models) showed enhanced sensitivity to drugs targeting
protein homeostasis pathways, such as proteasome and neddylation inhibitors. Pevonedistat, an
NAE inhibitor, was a top-ranked drug that showed increased activity in these chemoresistant models
[3].

¢ In Vivo Validation: The efficacy of Pevonedistat was then validated as a single agent in multiple
PDX models of TNBC, confirming its anti-tumor activity in a live organism setting and providing the
necessary evidence to move into human clinical trials [3].

Clinical Trial Protocol

The transition from preclinical research to clinical evaluation is governed by strict protocols. The phase 1/2

trials for Pevonedistat followed established safety and efficacy frameworks.

Phase 1 Trial (Pediatric) Phase 2 Trial (Adult NSCLC)
Aim: Determine RP2D Aim: Assess Efficacy (ORR)
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Clinical Trial Design Overview [2] [1]
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e Phase 1 Trial (Pediatric): This study used a "Rolling 6" design to estimate the Recommended
Phase 2 Dose (RP2D) of Pevonedistat in combination with irinotecan and temozolomide. The
primary aims were to determine the Maximum Tolerated Dose (MTD) and characterize the
pharmacokinetics and tolerability. Dose-Limiting Toxicities (DLTs) were closely monitored during the
first treatment cycle [2].

¢ Phase 2 Trial (Adult NSCLC): This was a single-arm, investigator-initiated study evaluating the
efficacy of Pevonedistat plus docetaxel. The primary endpoint was Objective Response Rate
(ORR). Tumor response was evaluated using RECIST version 1.1 guidelines, and safety was
monitored by grading adverse events according to the Common Terminology Criteria for Adverse
Events (CTCAE) v5.0 [1].

Mechanism of Action: Targeting the Neddylation
Pathway

Pevonedistat's mechanism is fundamentally different from traditional chemotherapy. It inhibits the NEDD8-

activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system.
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Pevonedistat's Molecular Mechanism [2] [1]

¢ Normal Neddylation: In cancer cells, the NEDD8-Activating Enzyme (NAE) is required for the
activation of Cullin-RING Ligases (CRLs). CRLs are a major class of E3 ubiquitin ligases that tag
specific regulatory proteins for degradation by the proteasome [2] [1].

¢ Pevonedistat Inhibition: Pevonedistat, as a first-in-class NAE inhibitor, binds to and inhibits NAE.
This prevents the neddylation and subsequent activation of CRLs [2] [1].

e Therapeutic Consequence: With CRLs inactive, key substrate proteins (many of which are involved
in cell cycle progression and survival) are no longer degraded. Their accumulation can disrupt vital
cellular processes and lead to cell death, particularly in cancerous cells that may be more reliant
on this pathway [2] [1].
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Interpretation Guide for Researchers

¢ Clinical Context: The data indicates that Pevonedistat's primary development path is in
combination therapy. Its novel mechanism targeting protein homeostasis may be particularly
relevant for chemoresistant diseases, as suggested by the preclinical data [3].

o Safety Monitoring: Consistent across trials, liver function (AST/ALT levels) requires careful
monitoring, as hepatotoxicity was a prominent dose-limiting factor in earlier adult studies [2] [1].

¢ Future Directions: The positive signals in Phase 2, combined with the strong mechanistic rationale,

support further investigation in larger, randomized Phase 3 trials to definitively establish the clinical
benefit of adding Pevonedistat to standard chemotherapy backbones.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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